alpha-Nootkatol
CAS No.:
Cat. No.: VC1833884
Molecular Formula: C15H24O
Molecular Weight: 220.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H24O |
|---|---|
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
| Standard InChI | InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14-,15+/m1/s1 |
| Standard InChI Key | GFNWRKNVTHDNPV-GBOPCIDUSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H](C=C2[C@]1(C[C@@H](CC2)C(=C)C)C)O |
| Canonical SMILES | CC1CC(C=C2C1(CC(CC2)C(=C)C)C)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Alpha-nootkatol is chemically identified as 4,4a-dimethyl-6-(prop-1-en-2-yl)-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-ol with specific (2R,4R,4aS,6R) stereochemistry . The compound belongs to the class of sesquiterpenes, which are 15-carbon compounds widely distributed in nature. Its structure features a bicyclic skeleton with a hydroxyl group at the 2-position and an isopropenyl group at the 6-position . This specific arrangement of functional groups contributes to its biological activities and chemical properties.
The IUPAC name for alpha-nootkatol is (2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol, which precisely describes its chemical structure and stereochemistry . The compound is also known by several synonyms including cis-nootkatol, 2-epinootkatol, and 2beta-hydroxyvalencene . These alternative names reflect different aspects of its structure and its relationship to other related compounds in this chemical family.
Physical and Chemical Properties
Alpha-nootkatol has a molecular formula of C15H24O and a molecular weight of 220.35 g/mol . According to computational data, it has an XLogP3-AA value of 3.9, indicating moderate lipophilicity . The compound contains one hydrogen bond donor (the hydroxyl group) and one hydrogen bond acceptor, with a topological polar surface area of 20.2 Ų . Alpha-nootkatol has a relatively low rotatable bond count of 1, suggesting a fairly rigid molecular structure .
The following table summarizes the key physical and chemical properties of alpha-nootkatol:
| Property | Value |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 220.35 g/mol |
| IUPAC Name | (2R,4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-ol |
| InChI | InChI=1S/C15H24O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12,14,16H,1,5-7,9H2,2-4H3/t11-,12-,14-,15+/m1/s1 |
| InChI Key | GFNWRKNVTHDNPV-GBOPCIDUSA-N |
| Canonical SMILES | C[C@@H]1CC@HO |
| XLogP3-AA | 3.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Topological Polar Surface Area | 20.2 Ų |
| Rotatable Bond Count | 1 |
| Complexity | 328 |
Stereochemistry
Alpha-nootkatol exhibits specific stereochemistry, with four defined atom stereocenters . The stereochemical configuration (2R,4R,4aS,6R) is critical for its biological activity and distinguishes it from other isomers . This specific stereochemical arrangement contributes to its unique three-dimensional shape, which determines how it interacts with biological targets such as enzymes and receptors.
The stereochemical complexity of alpha-nootkatol is reflected in its InChI representation, which includes the stereochemical descriptors that precisely define the configuration at each stereocenter . The isomeric SMILES notation (C[C@@H]1CC@HO) further encodes the specific stereochemistry, with the @H symbols indicating the configuration at chiral centers . This level of stereochemical specificity is important for understanding structure-activity relationships and for synthetic efforts aimed at producing the compound.
Biological Origin and Natural Sources
Plant and Fungal Metabolism
Alpha-nootkatol has been identified as both a plant metabolite and a fungal metabolite, suggesting its ecological significance in natural systems . While the search results don't provide specific plant sources, the compound is likely related to its analogue nootkatone, which is found in grapefruit and certain other citrus fruits . The dual origin of alpha-nootkatol highlights the convergent evolution of its biosynthetic pathways in different organisms.
The biosynthesis of alpha-nootkatol in plants and fungi likely involves the oxidation of valencene, a precursor compound found in citrus oils . This biosynthetic relationship between valencene and alpha-nootkatol is mirrored in laboratory synthesis methods, where valencene serves as the starting material for producing alpha-nootkatol and related compounds . The natural production of alpha-nootkatol may be influenced by environmental factors, suggesting potential variations in its concentration across different sources and growing conditions.
Ecological Significance
The presence of alpha-nootkatol in both plants and fungi suggests that it may play important ecological roles in these organisms. Research indicates that the compound possesses insect-repellent properties, which may serve as a natural defense mechanism for plants against herbivorous insects. This ecological function aligns with the growing interest in using alpha-nootkatol as a natural alternative to synthetic pesticides in organic farming practices.
The evolutionary conservation of alpha-nootkatol across different taxonomic groups suggests that it confers significant adaptive advantages. Its ability to repel insects may protect plants from predation, while its production by fungi might serve as a chemical defense or as a signaling molecule. Understanding these ecological roles could provide insights into the natural functions of alpha-nootkatol and inform its applications in agriculture and other fields.
Synthesis and Preparation
Oxidation of Valencene
Alpha-nootkatol can be synthesized through the oxidation of valencene, a natural sesquiterpene found in citrus oils . According to patent information, this process typically involves maintaining specific reaction conditions to optimize yield and selectivity . The oxidation is carried out under a pure oxygen atmosphere at temperatures between 50°C and 80°C, with the pH of the reaction medium maintained between 8 and 9.5 throughout the reaction time .
A typical synthesis procedure involves preparing a mixture containing sodium phosphate buffer (pH 8.5), valencene, and an unsaturated fatty acid in the desired proportion . This mixture is then degassed and purged several times under vacuum before being replaced with an oxygen atmosphere . The reaction is allowed to proceed for a specified duration, often 48 hours, after which the products can be isolated and purified . This method can yield both alpha-nootkatol and nootkatone, with the ratio depending on the specific reaction conditions.
Patented Preparation Methods
A patented process for the preparation of nootkatone or nootkatol involves the oxidation of valencene using hydroperoxides derived from unsaturated fatty acids . This method can produce nootkatone in concentrations of at least 20-30 g/kg of reaction mixture, with optimal conditions yielding up to 60 g/kg or more . The hydroperoxide, specifically 13-hydroperoxylinoleic acid, can be prepared in-situ or separately, depending on the specific protocol being followed .
In one exemplary preparation described in the patent, a reaction conducted under a pure oxygen atmosphere, at a constant pH of 8 and a temperature of 70°C for 48 hours, yielded a product containing 41.7% nootkatone, 9.9% nootkatol, and 13.4% unreacted valencene . This corresponds to the formation of 53.1 g of nootkatone per kg of reaction mixture . Such methods demonstrate the feasibility of producing alpha-nootkatol on a larger scale, which is essential for its commercial applications.
Biological Activities and Applications
Photoaging Prevention
One of the most significant biological activities of nootkatol is its ability to prevent ultraviolet radiation-induced photoaging . According to research findings, nootkatol achieves this effect by inhibiting both TRPV1 (Transient Receptor Potential Vanilloid 1) and ORAI1 (Calcium Release-Activated Calcium Channel Protein 1) ion channels . This dual ion channel inhibition represents a novel mechanism for preventing photodamage to the skin.
Experimental studies have demonstrated that nootkatol at 90 μM concentration reduced TRPV1 current by 94% ± 2% at –60 mV and ORAI1 current by 97% ± 1% at –120 mV . Additionally, intracellular calcium signaling was significantly inhibited by nootkatol (51.6% ± 0.98% at 100 μM) in response to ORAI1 activation in human primary melanocytes . These findings suggest that alpha-nootkatol could potentially be incorporated into skincare products aimed at preventing photoaging and maintaining skin health.
Effects on Melanin Synthesis and Matrix Metalloproteinase Production
Alpha-nootkatol has been shown to have significant effects on UV-induced melanin synthesis and matrix metalloproteinase-1 (MMP-1) production, two key processes involved in photoaging . In B16F10 melanoma cells, UV-induced melanin synthesis was reduced by 76.38% ± 5.90% when treated with nootkatol . This suggests that the compound could potentially be used in skin-brightening applications or in products designed to reduce hyperpigmentation.
Similarly, in HaCaT keratinocyte cells, nootkatol reduced UV-induced MMP-1 production by 59.33% ± 1.49% . Matrix metalloproteinases are enzymes that degrade collagen and other components of the extracellular matrix, contributing to skin aging and wrinkling when overexpressed due to UV exposure. The ability of alpha-nootkatol to inhibit MMP-1 production suggests it could help maintain skin elasticity and prevent wrinkle formation, making it a valuable ingredient for anti-aging skincare formulations.
Current Research and Future Perspectives
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